N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide
Description
N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide is an oxalamide derivative characterized by a fluorinated benzyl group at the N1 position and an isoxazole ring at the N2 position. Its fluorine atom and heterocyclic isoxazole moiety likely influence its physicochemical properties, metabolic stability, and biological activity .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O3/c13-9-3-1-8(2-4-9)7-14-11(17)12(18)15-10-5-6-19-16-10/h1-6H,7H2,(H,14,17)(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHLUTOIXZWNQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NC2=NOC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction, often employing Cu (I) or Ru (II) as catalysts.
Introduction of the 4-Fluorobenzyl Group: This step involves the reaction of 4-fluorobenzyl chloride with an appropriate nucleophile to introduce the 4-fluorobenzyl group.
Formation of the Oxalamide Bridge: The final step involves the reaction of the isoxazole derivative with oxalyl chloride to form the oxalamide bridge.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Oxalamide Derivatives
Oxalamides exhibit diverse biological and industrial properties depending on their substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Toxicological Comparison
Key Findings:
Substituent Impact on Safety: Methoxy groups (e.g., JECFA No. 1768) correlate with higher NOEL values (100 mg/kg/day), suggesting reduced toxicity compared to halogenated derivatives. In contrast, chloro- and trifluoromethyl-substituted compounds (e.g., 1c) may exhibit higher metabolic stability but lack NOEL data . The target compound’s fluorine atom likely balances metabolic stability and solubility, though toxicity data remain speculative.
Metabolic Pathways: Most oxalamides undergo hydrolysis, oxidation of alkyl/aromatic side chains, and glucuronidation. These pathways are high-capacity and unlikely to saturate even at high intake levels .
Physicochemical Properties :
Biological Activity
N1-(4-fluorobenzyl)-N2-(isoxazol-3-yl)oxalamide is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound features a 4-fluorobenzyl group and an isoxazole moiety linked through an oxalamide bridge. The synthesis typically involves the following steps:
- Formation of the Isoxazole Ring : This can be achieved through a (3 + 2) cycloaddition reaction using catalysts such as Cu(I) or Ru(II).
- Introduction of the 4-Fluorobenzyl Group : This step involves reacting 4-fluorobenzyl chloride with a suitable nucleophile.
- Formation of the Oxalamide Linkage : The final step includes the reaction of the isoxazole derivative with oxalyl chloride.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly sodium channels. It has been identified as a selective inhibitor of the voltage-gated sodium channel Nav1.7, which plays a crucial role in pain signaling pathways. By inhibiting Nav1.7, this compound may offer therapeutic benefits in managing pain without the side effects associated with non-selective sodium channel blockers .
Pharmacological Applications
The compound has been investigated for various pharmacological applications, including:
- Pain Management : Due to its selectivity for Nav1.7, it is being explored as a potential analgesic agent.
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may exhibit anticancer activity, warranting further investigation into this compound's efficacy against cancer cells .
- Antimicrobial Activity : Research indicates that isoxazole derivatives can possess antimicrobial properties, suggesting potential applications in treating infections.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
